4-Amino-2-hydroxybutanoic acid, also known as γ-Hydroxy-γ-aminobutyric acid or GABOB, is an unnatural amino acid and a GABA analogue. [, , , ] While not naturally occurring in proteins, it plays a crucial role in scientific research due to its structural similarities to naturally occurring amino acids and its potential as a building block for novel materials.
The synthesis of 4-amino-2-hydroxybutanoic acid can be achieved through several methods:
Key parameters for these synthetic methods include temperature control, pH adjustments, and reaction times, which are critical for optimizing yield and purity.
The molecular structure of 4-amino-2-hydroxybutanoic acid can be represented by the following:
The stereochemistry is significant; it exists in two enantiomeric forms (S and R), with (S)-4-amino-2-hydroxybutanoic acid being the biologically active form .
4-Amino-2-hydroxybutanoic acid participates in several chemical reactions:
Typical reagents include:
4-Amino-2-hydroxybutanoic acid plays a crucial role in various biochemical pathways:
The physical properties of 4-amino-2-hydroxybutanoic acid include:
Key chemical properties include:
These properties are essential for understanding its behavior in biological systems and applications in pharmaceuticals.
4-Amino-2-hydroxybutanoic acid has several important applications:
The compound systematically named 4-Amino-2-hydroxybutanoic acid (C₄H₉NO₃) belongs to the class of γ-amino-α-hydroxy acids. Its molecular structure features a four-carbon chain with carboxylic acid (-COOH), hydroxyl (-OH), and amino (-NH₂) functional groups at C1, C2, and C4 positions, respectively. The carbon chain permits structural isomerism, including 3-aminobutyric acid and 2-amino-3-hydroxybutanoic acid, distinguished by functional group positioning [1] [3]. The chiral center at C2 generates two enantiomers:
Table 1: Stereoisomeric Forms of 4-Amino-2-hydroxybutanoic Acid
| Stereoisomer | CAS Number | Absolute Configuration | Molecular Weight (g/mol) |
|---|---|---|---|
| (S)-enantiomer | 40371-51-5 | (2S) | 119.12 |
| (R)-enantiomer | Not specified | (2R) | 119.12 |
The stereogenic C2 carbon determines optical activity. The (S)-enantiomer exhibits levorotatory characteristics, with a specific optical rotation [α]D reported at approximately -30° (c=1, H₂O) [6] [8]. This configuration is critical for biological interactions, such as in the antibiotic amikacin where (S)-4-Amino-2-hydroxybutanoic acid serves as a side chain synthon [8]. The (R)-enantiomer’s optical data remains less documented, though its distinct rotation is anticipated.
The (S)-enantiomer melts sharply between 200–203°C [6], indicative of crystalline purity. It demonstrates high polarity due to multiple hydrogen-bonding groups (carboxyl, hydroxyl, amino), conferring solubility in polar solvents like water and methanol, but limited solubility in apolar solvents (e.g., hexane or chloroform) [6] [8]. Aqueous solutions exhibit zwitterionic behavior, with proton migration from -COOH to -NH₂ yielding a carboxylate (-COO⁻) and ammonium (-NH₃⁺) group, as reflected in the SMILES notation [NH3+]CC[C@H](O)C([O-])=O [6].
Crystals appear as white-to-beige chunks or powder [6]. The molecule’s hygroscopicity is moderated by zwitterionic stabilization, reducing water absorption compared to non-zwitterionic amino acids. However, storage at +5°C in sealed containers is recommended to prevent hydration or decomposition [8]. The N-Cbz derivative (CAS 40371-50-4) forms stable crystals suitable for peptide synthesis, emphasizing the parent compound’s derivatization versatility [7].
Nuclear Magnetic Resonance (NMR):
Infrared (IR) Spectroscopy:Strong bands at ∼3300 cm⁻¹ (O-H/N-H stretch), 1590 cm⁻¹ (asymmetric COO⁻ stretch), and 1400 cm⁻¹ (symmetric COO⁻ stretch) confirm zwitterion formation. Additional peaks at ∼1050 cm⁻¹ (C-OH bend) and ∼1600 cm⁻¹ (N-H bend) align with hydroxyl and ammonium groups [6].
Electron impact ionization of 4-Amino-2-hydroxybutanoic acid (MW = 119.12 g/mol) generates key fragments via three primary pathways [2] [6]:
Table 2: Characteristic Mass Fragments of 4-Amino-2-hydroxybutanoic Acid
| Fragment Ion (m/z) | Proposed Structure | Formation Mechanism |
|---|---|---|
| 101 | [M-H₂O]⁺ | Dehydration |
| 74 | [M-COOH]⁺ | Decarboxylation |
| 56 | [C₃H₆N]⁺ | C3-C4 cleavage |
| 44 | [H₂N-CH₂-CH₂]⁺ | Alpha-cleavage |
| 30 | [H₂N-CH₂]⁺ | C1-C2 cleavage |
The amine group promotes alpha-cleavage, typical of aliphatic amines, while carboxyl-driven losses (OH, COOH) mirror carboxylic acid fragmentation [2]. High-resolution MS confirms the molecular ion at m/z 119.0582 [M]⁺ (calculated for C₄H₉NO₃: 119.0582) [8].
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: